
(2R,3R)-2-isocyanato-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Isocyanato-3-methylpentanoic acid is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by the presence of an isocyanate group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-isocyanato-3-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (2R,3R)-3-methylpentanoic acid.
Formation of Isocyanate Group: The carboxylic acid group is converted to an isocyanate group using reagents such as phosgene or triphosgene under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3R)-2-Isocyanato-3-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as methanol or ethylamine are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Isocyanato-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This property is utilized in the modification of proteins and other biomolecules, enabling the study of biological pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
- (2R,3R)-2-Isocyanato-3-methylbutanoic acid
- (2R,3R)-2-Isocyanato-3-methylhexanoic acid
- (2R,3R)-2-Isocyanato-3-methylheptanoic acid
Comparison:
Structural Differences: The primary difference between these compounds lies in the length of the carbon chain. (2R,3R)-2-Isocyanato-3-methylpentanoic acid has a five-carbon chain, while the others have four, six, and seven carbon chains, respectively.
Reactivity: The reactivity of these compounds is similar due to the presence of the isocyanate group. the steric effects and solubility may vary depending on the carbon chain length.
Applications: While all these compounds can be used in similar applications, this compound is often preferred due to its optimal balance of reactivity and stability.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(2R,3R)-2-isocyanato-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
InChI-Schlüssel |
IEJZMEITQZJWGI-PHDIDXHHSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H](C(=O)O)N=C=O |
Kanonische SMILES |
CCC(C)C(C(=O)O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


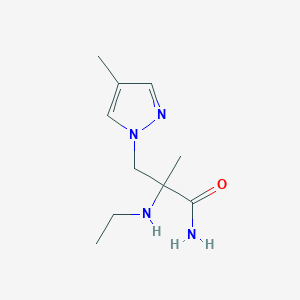
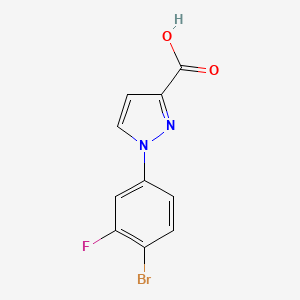


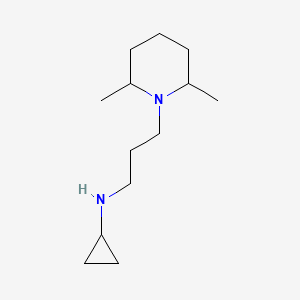
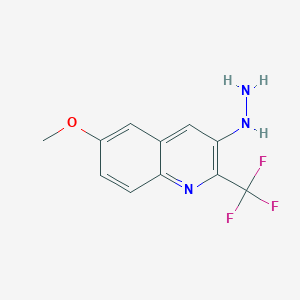

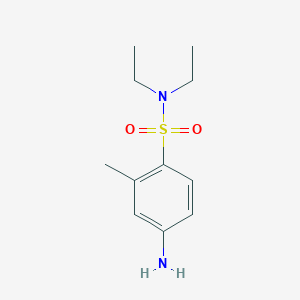

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)
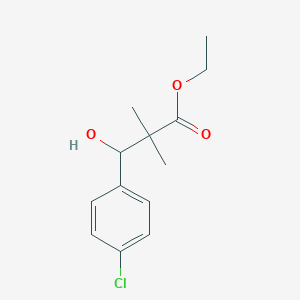
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
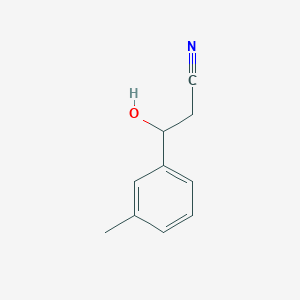
![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)
